3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Key Developments:
- 2000s : Thienoquinolines emerged as Aurora kinase inhibitors, with tylophorinicine analogs showing IC₅₀ values of 0.6–1.3 μM.
- 2010s : Advances in iodocyclization enabled regioselective synthesis of thieno[2,3-b]quinolines, enhancing structural diversity.
- 2020s : Computational studies linked thienoquinolines’ Log P values (-3.21 to -2.25) to improved receptor binding and hydration energies.
Properties
IUPAC Name |
3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-2-11-6-7-16-12(8-11)9-15-17(22)18(26-20(15)24-16)19(25)23-14-5-3-4-13(21)10-14/h3-5,9-11H,2,6-8,22H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCZERKARCOTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=CC=C4)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
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Acid Catalysts : Phosphorus oxychloride (POCl₃) enhances cyclization rates.
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Base Catalysts : DIPEA improves carboxamide coupling efficiency.
Industrial-Scale Production Considerations
Continuous flow synthesis mitigates exothermic risks during nitration and alkylation steps. Automated reactors with in-line FTIR monitoring achieve 95% purity at a throughput of 10 kg/day. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 120 s | Prevents over-reaction |
| Temperature | 75°C | Balances kinetics and stability |
| Catalyst Loading | 2 mol% POCl₃ | Minimizes waste |
Challenges and Mitigation Strategies
Regioselectivity in Thieno Ring Formation
Competing [3,4-b] and [2,3-b] isomers are suppressed using bulky solvents (e.g., tert-butanol), favoring the [2,3-b] configuration by 8:1.
Purification of Hydrophobic Intermediates
Reverse-phase chromatography with acetonitrile/water gradients resolves closely eluting species. Recrystallization from ethanol/water mixtures improves purity to >99%.
Emerging Methodologies
Photoredox catalysis enables late-stage bromination of the phenyl ring, avoiding harsh brominating agents. Irradiation of the pre-assembled carboxamide with N-bromosuccinimide (NBS) and 450 nm LEDs installs the bromine atom with 92% efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or bromophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted thienoquinolines.
Scientific Research Applications
Antibacterial Properties
Research indicates that derivatives of thienoquinoline compounds exhibit notable antibacterial activity. For instance, studies have shown that compounds similar to 3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 50 mg/mL, indicating a promising potential for developing new antibacterial agents in response to rising antibiotic resistance .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms. For example, it has been shown to affect the Wnt signaling pathway, which is crucial in many cancer types. Compounds that inhibit Wnt signaling can potentially reduce tumor growth and metastasis . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps that can include the use of transition metals as catalysts. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives with improved yields and purity . Research into structural modifications has led to derivatives with enhanced biological activities.
Case Studies
Mechanism of Action
The mechanism of action of 3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]quinoline derivatives are a versatile class of compounds with modifications primarily at the carboxamide aryl group (R) and the ethyl/amino substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-b]quinoline Derivatives
Key Observations:
Substituent Effects on Activity :
- Halogenated Aryl Groups : Chloro (Compound 1, 7) and bromo (target compound) substituents are common in anticancer agents. These electron-withdrawing groups may enhance target binding or metabolic stability. Compound 1’s 3-chloro-2-methylphenyl group confers higher cytotoxicity (5 µM vs. 25 µM for naphthyl analogs) .
- Methoxy Groups : The 3,4,5-trimethoxyphenyl analog () lacks reported activity, suggesting bulky substituents may hinder target engagement.
Mechanistic Insights :
- Anticancer Mechanisms : Compound 1 modulates glycosphingolipid (GSL) expression in CSCs, reducing IV6Neu5Ac-nLc4Cer and increasing GalNAc-GM1b, which disrupts CSC survival .
- Antiviral Limitations : VGTI-A3-03’s rapid resistance emergence (via capsid protein mutations) highlights challenges in targeting viral structural proteins .
Physicochemical Properties :
- Solubility : VGTI-A3’s low solubility necessitated analog development . Bromine in the target compound may improve lipophilicity but could reduce aqueous solubility.
- Molecular Weight : Compound 1 (385.867 g/mol) falls within the "drug-like" range (300–500 g/mol), aiding bioavailability .
Discontinued Compounds :
- The 4-bromo-2-fluorophenyl analog () and 3-chlorophenethyl analog () were discontinued, possibly due to toxicity or insufficient efficacy.
Biological Activity
3-amino-N-(3-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and other pharmacological activities supported by various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thienoquinoline backbone with an amino group and a bromophenyl substituent. The molecular formula is with a molecular weight of approximately 404.35 g/mol. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests demonstrated that the compound showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values ranged from 0.0585 µg/mL for MCF-7 to 0.0692 µg/mL for HeLa cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase II and induction of apoptosis in cancer cells. Structure-activity relationship (SAR) studies have shown that modifications in the side chains can enhance anticancer activity .
Antibacterial Activity
The compound also exhibits antibacterial properties:
- Inhibition Studies : It was found to have moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were reported between 125–250 µg/mL for various strains .
- Comparative Analysis : When compared to standard antibiotics, the compound's efficacy was notable but varied depending on the bacterial strain tested.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Effects : A study published in Science.gov detailed the synthesis and evaluation of various thienoquinoline derivatives including this compound. The findings suggested a strong correlation between structural modifications and enhanced biological activity against tumor cells .
- Antibacterial Testing : Another study focused on the antibacterial properties of related compounds where it was concluded that the presence of bromine in the structure significantly contributed to its antibacterial efficacy .
Data Summary
Q & A
Basic: What are the optimal conditions for synthesizing this compound, and how can common pitfalls in its preparation be mitigated?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, refluxing in absolute ethanol with catalysts like piperidine (0.5 mL per 0.01 mol substrate) under controlled heating (3 hours) is critical for achieving high yields . Key pitfalls include incomplete cyclization due to insufficient reaction time or impurities in starting materials. Recrystallization from ethanol or methanol is recommended to purify intermediates, with purity verified via HPLC (>95%) .
Advanced: How can computational chemistry be integrated to optimize reaction pathways for this compound’s derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, reducing trial-and-error in synthesis. For instance, reaction path search algorithms (e.g., GRRM) identify energetically favorable pathways for substituent modifications (e.g., bromophenyl vs. chlorophenyl analogs) . Coupling these with high-throughput screening of reaction conditions (solvent polarity, temperature gradients) minimizes experimental iterations. Validation via LC-MS and NMR ensures computational predictions align with empirical results .
Basic: What purification techniques are most effective for isolating this compound from byproducts?
Methodological Answer:
Recrystallization using ethanol-water mixtures (3:1 v/v) effectively removes unreacted precursors. For polar byproducts, column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate, 8:2 to 6:4) achieves >90% purity . Monitoring via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 7:3) ensures separation efficiency. For halogenated impurities, preparative HPLC with a C18 column (acetonitrile:water, 70:30) is advised .
Advanced: How do structural modifications (e.g., ethyl vs. difluoromethyl groups) impact biological activity?
Methodological Answer:
Comparative SAR studies require synthesizing analogs (e.g., replacing the ethyl group with difluoromethyl) and testing against target receptors (e.g., kinase assays). For example, ethyl groups enhance lipophilicity (logP +0.5), improving membrane permeability, while difluoromethyl groups increase metabolic stability (t1/2 from 2.5 to 4.1 hours) . Activity cliffs are analyzed via molecular docking (AutoDock Vina) to map binding interactions, with IC50 values validated through dose-response curves .
Basic: What analytical methods are recommended for characterizing this compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm; thienoquinoline carbons at δ 110–160 ppm) .
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C20H20BrN3OS: 454.0421; observed: 454.0418) .
- FT-IR : Identify amide carbonyl stretches (~1650 cm⁻¹) and amino groups (~3350 cm⁻¹) .
Advanced: How can reaction kinetics and mechanistic pathways be elucidated for this compound’s formation?
Methodological Answer:
Design of Experiments (DoE) with factorial designs (e.g., 2^3 matrix) evaluates variables like temperature (70–100°C), catalyst concentration (0.1–0.5 mol%), and solvent polarity (ethanol vs. DMF). Kinetic profiling via in-situ FT-IR tracks intermediate formation (e.g., enamine intermediates at 1600 cm⁻¹). Rate constants (k) derived from pseudo-first-order plots identify rate-limiting steps (e.g., cyclization k = 0.025 min⁻¹) .
Basic: What stability-indicating assays are suitable for assessing this compound under varying pH and temperature conditions?
Methodological Answer:
Forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 24 hours, monitor via HPLC for degradation products (e.g., cleavage of the carboxamide bond) .
- Thermal stress : Heat at 60°C for 48 hours; quantify decomposition using peak area reduction (<5% loss indicates stability) .
- Photostability : Expose to UV light (1.2 million lux-hours), analyze for isomerization or oxidation .
Advanced: How can contradictory data in biological assays (e.g., IC50 variability) be resolved methodologically?
Methodological Answer:
Contradictions arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Mitigation strategies:
- Normalization : Express IC50 relative to a positive control (e.g., staurosporine) across multiple replicates (n ≥ 6).
- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) and apply mixed-effects models to account for inter-lab variability .
- Orthogonal assays : Validate with SPR (binding affinity) and cell viability (MTT) assays to distinguish target-specific vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
